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Compound of Interest

Compound Name: Stk16-IN-1

Cat. No.: B611032 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Stk16-IN-1's performance, supported by experimental data. Stk16-IN-
1 is a potent and highly selective inhibitor of Serine/Threonine Kinase 16 (STK16), a kinase

implicated in various cellular processes, including Golgi apparatus function, cell division, and

TGF-β signaling.[1][2][3]

This guide summarizes the available quantitative data, details the experimental protocols used

for its characterization, and provides visualizations of key signaling pathways and experimental

workflows.

Data Presentation: Potency and Selectivity of Stk16-
IN-1
Stk16-IN-1 demonstrates high potency for its target, STK16, with an IC50 of 295 nM.[4][5] Its

selectivity has been rigorously profiled, revealing minimal off-target activity. The primary off-

target kinase identified is mTOR, with an IC50 of 5.56 µM, indicating a significant selectivity

window.[4][5] The table below summarizes the inhibitory activity of Stk16-IN-1 against STK16

and its key off-target, mTOR.
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Target Inhibitor IC50 (nM) Assay Type

STK16 Stk16-IN-1 295
Biochemical Kinase

Assay

mTOR Stk16-IN-1 5560
Biochemical Kinase

Assay

Data compiled from multiple sources.[4][5]

A KinomeScan™ profiling assay, which screened Stk16-IN-1 against a panel of 442 kinases at

a concentration of 10 µM, further confirmed its high selectivity. In this extensive screening, only

STK16 and mTOR were potently inhibited, with remaining activities of 0.65% and 0.4%,

respectively.[6][7]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of Stk16-IN-1.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Stk16-IN-1

Recombinant STK16 or mTOR kinase

Substrate (e.g., myelin basic protein for STK16)

ATP

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

Kinase Reaction:

Prepare serial dilutions of Stk16-IN-1 in kinase reaction buffer.

In a 384-well plate, add 5 µL of the kinase/substrate mixture.

Add 2.5 µL of the Stk16-IN-1 dilution.

Initiate the reaction by adding 2.5 µL of ATP solution.

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Analysis:

Measure luminescence using a plate reader.

Calculate the percentage of inhibition for each Stk16-IN-1 concentration relative to a

DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.

KinomeScan™ Selectivity Profiling
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This method involves a competition binding assay to quantify the interaction of a test

compound with a large panel of kinases.

Procedure:

An affinity resin is prepared with an immobilized, broad-spectrum kinase inhibitor.

The test compound (Stk16-IN-1) is incubated with the DNA-tagged kinase panel and the

affinity resin.

The amount of each kinase bound to the resin is quantified by qPCR of the DNA tag.

The results are reported as the percentage of the kinase that remains bound to the resin in

the presence of the test compound, compared to a DMSO control. A lower percentage

indicates a stronger interaction between the test compound and the kinase.

Visualizations
STK16 Signaling Pathway
STK16 is a membrane-associated kinase primarily localized to the Golgi apparatus.[2][8] It

participates in several key cellular processes, including the TGF-β signaling pathway, protein

secretion, and cell cycle regulation.[1][2][3]
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Caption: A simplified diagram of the STK16 signaling pathway.

Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the IC50 value of a kinase

inhibitor.
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Caption: Workflow for determining inhibitor potency using a kinase assay.

Logical Relationship: Selectivity Profiling
This diagram outlines the logic of a competition-based selectivity assay.
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Caption: Logic of competition-based kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611032#comparative-study-of-stk16-in-1-s-potency-
and-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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